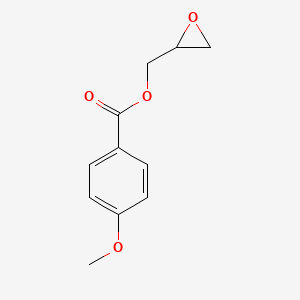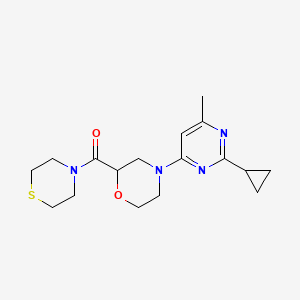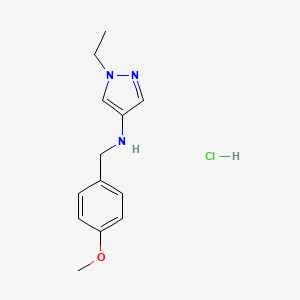![molecular formula C14H19F3N2O B12221564 2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B12221564.png)
2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine is a compound that features a trifluoromethyl group, a piperidine ring, and a pyridine ring. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridine derivative with a trifluoromethylated piperidine under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated piperidine derivatives and pyridine-based molecules. Examples include:
- 2-Methyl-6-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine analogs with different substituents on the piperidine ring.
- Pyridine derivatives with various functional groups, such as halogens or alkyl groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H19F3N2O |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-methyl-6-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C14H19F3N2O/c1-11-4-2-6-13(18-11)20-9-12-5-3-7-19(8-12)10-14(15,16)17/h2,4,6,12H,3,5,7-10H2,1H3 |
InChI Key |
LKPVXZCLWZEGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12221485.png)
![1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12221490.png)
![9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12221491.png)


![1-(4-fluorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B12221504.png)

![2-[5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12221512.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12221544.png)
![1'-Ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B12221550.png)
![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B12221551.png)
![1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221560.png)

